

Prochloraz as a sterol demethylation inhibitor

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An In-Depth Technical Guide to **Prochloraz** as a Sterol Demethylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochloraz is a broad-spectrum imidazole fungicide widely utilized in agriculture and horticulture for the control of a variety of fungal pathogens.[1][2] Its primary mechanism of action is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical component in the fungal ergosterol biosynthesis pathway.[2][3][4] By disrupting the synthesis of ergosterol, an essential structural element of the fungal cell membrane, prochloraz effectively halts fungal growth and development.[1][3] However, its activity is not entirely specific to fungi. Prochloraz is also recognized as a significant endocrine disruptor in non-target organisms, including mammals, due to its interaction with various enzymes and receptors in the steroidogenesis pathway.[2][5][6] This guide provides a comprehensive technical overview of prochloraz, detailing its core mechanism of action, quantitative efficacy, off-target effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The fungicidal activity of **prochloraz** is rooted in its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol.[1][3]

1.1 The Role of Ergosterol and the Fungal Biosynthesis Pathway

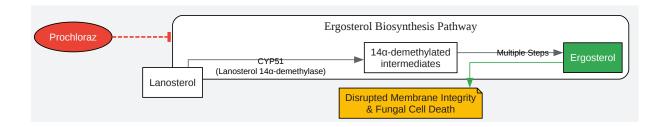


Ergosterol is the primary sterol in fungal cell membranes, where it performs functions analogous to cholesterol in mammalian cells. It is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[3][4] The biosynthesis of ergosterol is a multi-step process that begins with lanosterol. A key, rate-limiting step in this pathway is the oxidative removal of the 14α -methyl group from lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α -demethylase, also known as CYP51.[3][7]

1.2 **Prochloraz** as a Demethylation Inhibitor (DMI)

Prochloraz belongs to the demethylation inhibitor (DMI) class of fungicides.[3][4] As an imidazole, it contains a nitrogen-containing heterocyclic ring that effectively binds to the heme iron cofactor in the active site of the CYP51 enzyme.[8][9] This binding action non-competitively inhibits the enzyme, preventing it from interacting with its natural substrate, lanosterol.[10] The consequences of this inhibition are twofold:

- Depletion of Ergosterol: The blockage of the pathway leads to a deficiency of ergosterol, compromising the structural and functional integrity of the fungal cell membrane.[7]
- Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes the
 accumulation of 14α-methylated sterol precursors, such as lanosterol.[7] These
 intermediates are toxic to the fungal cell, further disrupting membrane structure and leading
 to fungistatic or fungicidal effects.



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Caption: Fungal ergosterol biosynthesis pathway indicating the inhibitory action of **prochloraz** on the CYP51 enzyme.



Quantitative Data Presentation

The efficacy of **prochloraz** has been quantified against various fungal species and its inhibitory potential has been measured against target and non-target enzymes.

Table 1: In Vitro Inhibitory Activity of Prochloraz against Fungal Pathogens

Fungal Species	EC50 / ED50 (mg/L or μg/mL)	Reference
Penicillium digitatum (sensitive isolates)	Mean: 0.0090	[3]
Penicillium digitatum (reduced sensitivity)	0.052 - 0.458	[3]
Sclerotinia sclerotiorum	Mean: 0.0434 - 0.0463	[11]
Cladobotryum mycophilum	< 0.087	[12]
Verticillium fungicola	0.8 - 8.8	[13]

| Tapesia yallundae (resistant isolates) | 0.5 - 2.4 |[14] |

EC50 (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in mycelial growth.

Table 2: Prochloraz Inhibition of Fungal and Human CYP51 Enzymes

Enzyme	Organism	IC50 (μM)	Reference
CYP51	Candida albicans	0.7	[15]

 $|\Delta 60HsCYP51|$ Homo sapiens |8|[15]|

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 3: Off-Target Endocrine Disrupting Effects of **Prochloraz**



Target	Effect	Ki (nM)	Organism/Syst em	Reference
CYP17 (17α- hydroxylase)	Inhibition	865	Rat (in vitro)	[5]
Aromatase (CYP19)	Inhibition	-	Human H295R cells	[5]
Androgen Receptor	Antagonist	-	In vitro assays	[5][6]

| Estrogen Receptor | Antagonist | - | In vitro assays |[5][6] |

Ki (Inhibition constant) represents the concentration required to produce half-maximum inhibition.

Effects and Resistance in Target Organisms

In fungi, the inhibition of CYP51 by **prochloraz** leads to a cascade of detrimental effects, including a 41.8% reduction in ergosterol content in Penicillium digitatum mycelia at a concentration of 0.01 mg/L.[3] This disruption results in altered cell membrane permeability and integrity.[3] Morphologically, it can cause twisted and deformed hyphae.[1]

Resistance to **prochloraz** in fungal populations is a growing concern. A primary mechanism involves the overexpression of the target enzyme's gene. In **prochloraz**-resistant isolates of P. digitatum, the CYP51B gene was found to be overexpressed by at least 10-fold compared to sensitive isolates.[3][4]

Off-Target Effects in Non-Target Organisms: Endocrine Disruption

Prochloraz is not completely selective for fungal CYP51 and can interact with cytochrome P450 enzymes in other organisms, leading to significant endocrine-disrupting effects.[2][8]

• Inhibition of Steroidogenesis: **Prochloraz** inhibits key enzymes in the mammalian steroid synthesis pathway. It blocks CYP17 (17α-hydroxylase/17,20-lyase), which is crucial for





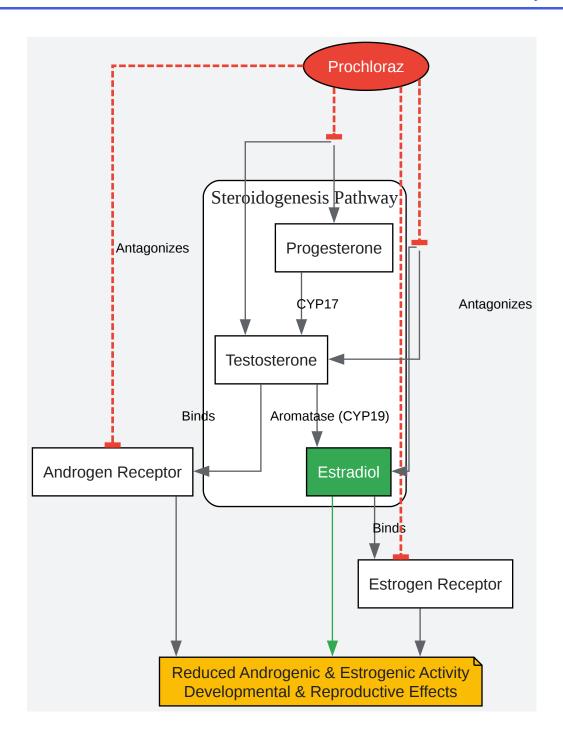


converting progesterone into testosterone.[5][8][9] This leads to decreased testosterone and increased progesterone levels.[5][6] It also inhibits aromatase (CYP19), the enzyme that converts androgens to estrogens.[5][16]

• Receptor Antagonism: **Prochloraz** acts as an antagonist at both the androgen and estrogen receptors, blocking the normal binding and action of these hormones.[2][5][6]

These multi-faceted actions result in observable in vivo effects. In studies with rats, perinatal exposure to **prochloraz** led to feminization of male offspring, characterized by reduced anogenital distance, nipple retention, and decreased weight of androgen-dependent tissues.[5] [6][17]





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Caption: **Prochloraz**'s multiple mechanisms of endocrine disruption in non-target organisms.

Experimental Protocols

Evaluating the effects of **prochloraz** requires specific, validated methodologies.

5.1 Protocol: Determination of Fungal Mycelial Growth Inhibition (EC50)



This protocol is based on the mycelial growth rate method.

- Preparation of Media: Prepare potato dextrose agar (PDA) and amend with a serial dilution
 of prochloraz (dissolved in a suitable solvent like ethanol or acetone) to achieve a range of
 final concentrations (e.g., 0.001 to 10 mg/L). A control plate should contain only the solvent.
- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each **prochloraz**-amended and control PDA plate.
- Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
- Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate diameter.
- Calculation: Calculate the percentage of growth inhibition for each concentration relative to
 the solvent control. The EC50 value is determined by probit analysis or by plotting the
 inhibition percentage against the logarithm of the prochloraz concentration and fitting to a
 dose-response curve.

5.2 Protocol: In Vitro CYP51 Reconstitution Assay

This protocol assesses the direct inhibitory effect of **prochloraz** on the CYP51 enzyme.

- System Components: The assay requires purified, recombinant CYP51 (e.g., from C. albicans or human), cytochrome P450 reductase, a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and an NADPH-generating system.
- Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1) containing the CYP51 enzyme, reductase, and lipids.
- Inhibition: Add varying concentrations of prochloraz (or solvent control) to the reaction mixtures and pre-incubate to allow for binding.
- Initiation: Start the enzymatic reaction by adding the substrate (e.g., lanosterol) and the NADPH-generating system.

Foundational & Exploratory





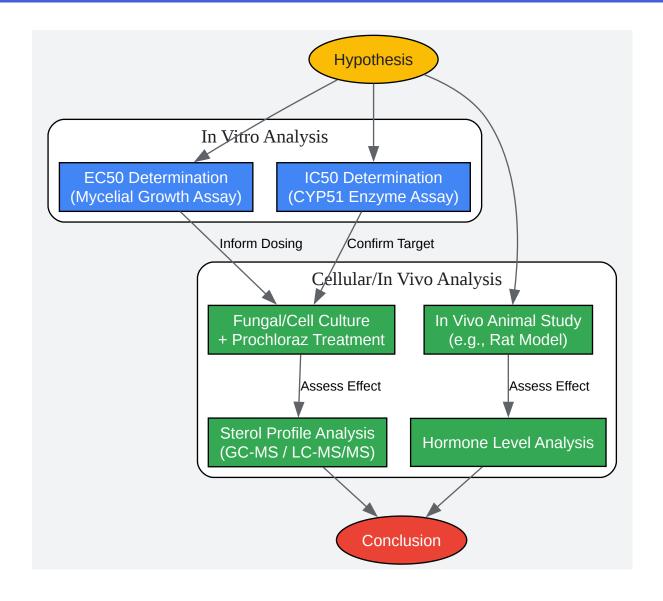
- Termination and Extraction: After a set incubation period (e.g., 30 minutes at 37°C), stop the reaction (e.g., by adding KOH in ethanol). Extract the sterols using a nonpolar solvent like hexane.
- Analysis: Analyze the extracted sterols using GC-MS or HPLC to quantify the substrate and product.
- Calculation: Determine the rate of product formation at each prochloraz concentration. The IC50 value is calculated from the dose-response curve of enzyme activity versus inhibitor concentration.

5.3 Protocol: Analysis of Cellular Sterol Profile

This protocol is used to determine the effect of **prochloraz** on the overall sterol composition of fungal cells.

- Cell Culture and Treatment: Grow the fungal culture in a suitable liquid medium to the midlogarithmic phase. Expose the culture to a specific concentration of **prochloraz** (e.g., the EC50 value) for a defined period.
- Lipid Extraction: Harvest the mycelia, and perform a total lipid extraction using a solvent system such as chloroform:methanol.
- Saponification: Saponify the lipid extract using a strong base (e.g., methanolic KOH) to hydrolyze steryl esters and release free sterols.
- Non-saponifiable Lipid Extraction: Extract the non-saponifiable lipids (containing the free sterols) from the saponified mixture using a nonpolar solvent (e.g., n-hexane).
- Derivatization (for GC-MS): Evaporate the solvent and derivatize the sterols (e.g., silylation)
 to increase their volatility for gas chromatography. This step is not required for LC-MS
 analysis.[18][19]
- Chromatographic Analysis: Analyze the sample using Gas Chromatography-Mass
 Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 [18][20] Identify and quantify individual sterols (e.g., ergosterol, lanosterol) by comparing their retention times and mass spectra to those of authentic standards.





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Caption: A generalized experimental workflow for investigating the effects of **prochloraz**.

Conclusion

Prochloraz is a highly effective DMI fungicide due to its potent and specific inhibition of fungal CYP51, a crucial enzyme for ergosterol biosynthesis. This targeted action disrupts fungal cell membrane integrity, making it a valuable tool in agriculture. However, the lack of absolute selectivity leads to significant off-target effects, most notably endocrine disruption in mammals and other wildlife. Prochloraz interferes with steroidogenesis and antagonizes key hormone receptors, raising concerns about its environmental and toxicological impact.[6][21] For researchers and professionals in drug and pesticide development, a thorough understanding of both its primary fungicidal mechanism and its secondary endocrine-disrupting activities is



essential for informed risk assessment and the design of next-generation fungicides with improved safety profiles.

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